Ethyl 2-amino-4-cyclobutylbutanoate
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Overview
Description
Ethyl 2-amino-4-cyclobutylbutanoate is an organic compound that belongs to the class of amino acid esters It is characterized by the presence of an ethyl ester group, an amino group, and a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-amino-4-cyclobutylbutanoate typically involves the esterification of 2-amino-4-cyclobutylbutanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters such as temperature, pressure, and reactant concentrations is common. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of primary amines or alcohols, depending on the reducing agent used.
Substitution: The amino group in this compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions.
Major Products Formed:
Oxidation: Ketones and carboxylic acids.
Reduction: Primary amines and alcohols.
Substitution: Various substituted amino acid esters.
Scientific Research Applications
Ethyl 2-amino-4-cyclobutylbutanoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity, including its role as a precursor in the synthesis of bioactive peptides.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
Ethyl 2-amino-4-cyclobutylbutanoate can be compared with other amino acid esters such as Ethyl 2-amino-4-methylpentanoate and Ethyl 2-amino-4-phenylbutanoate. While these compounds share a similar ester and amino group structure, the presence of different substituents (cyclobutyl, methyl, phenyl) imparts unique chemical and physical properties. This compound is unique due to the presence of the cyclobutyl ring, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
- Ethyl 2-amino-4-methylpentanoate
- Ethyl 2-amino-4-phenylbutanoate
- Ethyl 2-amino-4-isobutylbutanoate
Properties
Molecular Formula |
C10H19NO2 |
---|---|
Molecular Weight |
185.26 g/mol |
IUPAC Name |
ethyl 2-amino-4-cyclobutylbutanoate |
InChI |
InChI=1S/C10H19NO2/c1-2-13-10(12)9(11)7-6-8-4-3-5-8/h8-9H,2-7,11H2,1H3 |
InChI Key |
PFNXBHAOZRQEGY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(CCC1CCC1)N |
Origin of Product |
United States |
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